molecular formula C4H5F3O B3055737 1,1,1-Trifluorobut-3-en-2-ol CAS No. 666-33-1

1,1,1-Trifluorobut-3-en-2-ol

Cat. No.: B3055737
CAS No.: 666-33-1
M. Wt: 126.08 g/mol
InChI Key: WYTUDWNSOPEAIA-UHFFFAOYSA-N
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Description

1,1,1-Trifluorobut-3-en-2-ol is an organic compound with the molecular formula C4H5F3O It is a trifluoromethylated alcohol, characterized by the presence of a trifluoromethyl group (-CF3) attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with vinyl magnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction is carried out under controlled temperature and pressure conditions, followed by continuous extraction to isolate the product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorobut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of various trifluoromethyl alcohols.

    Substitution: Formation of trifluoromethylated ethers and other derivatives.

Scientific Research Applications

1,1,1-Trifluorobut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorobut-3-en-2-ol involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. In chemical reactions, it often forms highly reactive intermediates, such as cationic species, which can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluorobut-3-en-2-ol is unique due to its simple structure combined with the presence of a trifluoromethyl group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluorobut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTUDWNSOPEAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532879
Record name 1,1,1-Trifluorobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-33-1
Record name 1,1,1-Trifluorobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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